7-Methyl-7-azaspiro[3.5]nonan-2-one 7-Methyl-7-azaspiro[3.5]nonan-2-one
Brand Name: Vulcanchem
CAS No.: 2306268-80-2
VCID: VC5521046
InChI: InChI=1S/C9H15NO/c1-10-4-2-9(3-5-10)6-8(11)7-9/h2-7H2,1H3
SMILES: CN1CCC2(CC1)CC(=O)C2
Molecular Formula: C9H15NO
Molecular Weight: 153.225

7-Methyl-7-azaspiro[3.5]nonan-2-one

CAS No.: 2306268-80-2

Cat. No.: VC5521046

Molecular Formula: C9H15NO

Molecular Weight: 153.225

* For research use only. Not for human or veterinary use.

7-Methyl-7-azaspiro[3.5]nonan-2-one - 2306268-80-2

Specification

CAS No. 2306268-80-2
Molecular Formula C9H15NO
Molecular Weight 153.225
IUPAC Name 7-methyl-7-azaspiro[3.5]nonan-2-one
Standard InChI InChI=1S/C9H15NO/c1-10-4-2-9(3-5-10)6-8(11)7-9/h2-7H2,1H3
Standard InChI Key NYEIFMSZSIMUAX-UHFFFAOYSA-N
SMILES CN1CCC2(CC1)CC(=O)C2

Introduction

Chemical Identity and Structural Features

Molecular Properties

The molecular formula of 7-methyl-7-azaspiro[3.5]nonan-2-one is C₉H₁₅NO, with a molecular weight of 153.22 g/mol. Its IUPAC name derives from the spiro junction at carbon 2, where the ketone group resides. Key structural elements include:

  • A spiro[3.5]nonane core, linking a seven-membered azepane and a five-membered cyclohexanone.

  • A methyl group substituent on the nitrogen atom of the azepane ring.

  • A ketone functional group at position 2, contributing to electrophilic reactivity.

Table 1: Molecular Properties of 7-Methyl-7-azaspiro[3.5]nonan-2-one

PropertyValue
Molecular FormulaC₉H₁₅NO
Molecular Weight153.22 g/mol
IUPAC Name7-Methyl-7-azaspiro[3.5]nonan-2-one
Key Functional GroupsKetone, tertiary amine

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 7-methyl-7-azaspiro[3.5]nonan-2-one leverages methodologies developed for analogous azaspiro compounds. A patent detailing the synthesis of 7-azaspiro[3.5]nonane-2-ol hydrochloride (CN106674112A) provides a foundational approach :

  • Wittig Reaction: N-Boc-4-piperidone undergoes a Wittig reaction with phosphorus ylide reagents to form N-Boc-4-methylenepiperidine.

  • [2+2] Cyclization: Zinc/copper-catalyzed cyclization of trichloroacetyl chloride with the methylenepiperidine intermediate yields N-Boc-7-azaspiro cyclic ketone.

  • Reduction and Deprotection: The ketone is reduced to an alcohol using sodium borohydride, followed by acid-mediated Boc deprotection to yield the final spirocyclic alcohol hydrochloride.

For 7-methyl-7-azaspiro[3.5]nonan-2-one, oxidation of the alcohol intermediate (e.g., using Jones reagent) could introduce the ketone functionality.

Table 2: Synthetic Steps for Spirocyclic Ketone Derivatives

StepReactionReagents/ConditionsIntermediate
1Wittig OlefinationPhosphorus ylide, refluxN-Boc-4-methylenepiperidine
2[2+2] CyclizationZn/Cu, trichloroacetyl chlorideN-Boc-7-azaspiro cyclic ketone
3OxidationCrO₃, H₂SO₄ (Jones reagent)7-Methyl-7-azaspiro[3.5]nonan-2-one

Physicochemical Properties and Reactivity

Stability and Solubility

The spirocyclic framework enhances conformational rigidity, improving thermal stability compared to linear analogs. The ketone group introduces polarity, granting moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water.

Reactivity Profile

  • Nucleophilic Addition: The ketone undergoes Grignard reactions or hydride reductions to form secondary alcohols.

  • Amine Alkylation: The tertiary amine participates in quaternization reactions with alkyl halides.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparison of Azaspiro Derivatives

CompoundKey FeatureUniqueness
7-Methyl-7-azaspiro[3.5]nonan-2-oneKetone at C2Electrophilic reactivity
7-Azaspiro[3.5]nonane-2-olHydroxyl group at C2Hydrogen-bonding capability
7-Methyl-7-azaspiro[3.5]nonan-2-amineAmine at C2Nucleophilic reactivity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator